molecular formula C17H16BrN5O3 B11134321 5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11134321
M. Wt: 418.2 g/mol
InChI Key: PTNHRGAZFFEJDI-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at position 5, a 1H-1,2,3,4-tetrazole ring at position 2, and an N-[2-(2-methoxyphenoxy)ethyl] side chain. The tetrazole group, a bioisostere for carboxylic acids, may improve metabolic stability and hydrogen-bonding interactions.

Properties

Molecular Formula

C17H16BrN5O3

Molecular Weight

418.2 g/mol

IUPAC Name

5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16BrN5O3/c1-25-15-4-2-3-5-16(15)26-9-8-19-17(24)13-10-12(18)6-7-14(13)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24)

InChI Key

PTNHRGAZFFEJDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Methoxyphenoxy Group: This involves the reaction of phenol with methanol in the presence of a catalyst.

    Attachment of the Tetraazolyl Group: This step involves the formation of the tetraazole ring, which can be achieved through cyclization reactions.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the bromine atom or the tetraazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while substitution of the bromine atom can yield various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-methoxyphenoxy)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Benzamide Derivatives
Compound Name Core Structure Substituents Heterocycle Key Properties Reference
Target Compound Benzamide 5-Br, 2-(1H-tetrazol-1-yl), N-[2-(2-methoxyphenoxy)ethyl] 1H-1,2,3,4-tetrazole Unique combination of Br, tetrazole, and side chain -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide N-[2-(3,4-dimethoxyphenyl)ethyl] None M.p. 90°C, 80% yield
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Benzamide 5-Br, 2-F, N-(2-methoxyphenyl) None Halogen effects on lipophilicity
  • Key Observations :
    • Rip-B lacks the tetrazole and bromine but shares a benzamide core with a methoxy-substituted phenethyl side chain. Its higher yield (80%) suggests efficient synthesis via benzoyl chloride and amine reactions .
    • 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide highlights halogen substitution (Br vs. F). Bromine’s larger size may enhance lipid solubility compared to fluorine .
2.2. Heterocyclic Analogs
Compound Name Core Structure Heterocycle Functional Groups Key Interactions Reference
Target Compound Benzamide 1H-1,2,3,4-tetrazole Br, 2-methoxyphenoxyethyl Potential hydrogen bonding -
Ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate Triazole 1,2,3-triazole α-ketoester, methoxyphenyl O···π-hole tetrel bonding
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Thiazole Thiazole Br, dichloro, hydroxy Halogen bonding
  • Key Observations :
    • Triazole derivatives (e.g., from ) exhibit self-assembly via O···π interactions. The target’s tetrazole may engage in similar interactions, affecting crystallization or solubility .
    • Thiazole-containing benzamide () demonstrates bromine’s role in halogen bonding, which could stabilize protein-ligand interactions in the target compound .
2.3. Side Chain Comparisons

Compounds with the 2-(2-methoxyphenoxy)ethyl group (e.g., carvedilol impurities in and ) share structural motifs with the target compound. These analogs often target adrenergic receptors, suggesting the side chain’s importance in receptor binding .

Potential Pharmacological Implications

  • The tetrazole group may act as a carboxylic acid bioisostere, improving metabolic stability and binding to zinc-containing enzymes (e.g., angiotensin-converting enzyme inhibitors).
  • The 2-methoxyphenoxyethyl chain mirrors carvedilol-related compounds, hinting at beta-blocker or antioxidant activity .
  • Bromine’s electron-withdrawing effects could modulate electronic properties of the benzamide, influencing receptor affinity .

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